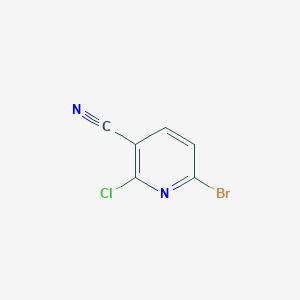

6-Bromo-2-chloronicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEHMQUALZXXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674046 | |

| Record name | 6-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-79-1 | |

| Record name | 6-Bromo-2-chloropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1171919-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 6-Bromo-2-chloronicotinonitrile"

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-chloronicotinonitrile

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound (C₆H₂BrClN₂), a key heterocyclic building block in modern medicinal chemistry.[1] As a substituted pyridinonitrile, this compound serves as a critical intermediate in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.[2] This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights into its preparation and rigorous analytical validation.

Introduction: The Strategic Importance of this compound

Substituted nicotinonitriles are a class of compounds of significant interest in the pharmaceutical industry. The presence of multiple reactive sites—specifically the bromine, chlorine, and nitrile functionalities—on the pyridine scaffold of this compound makes it an exceptionally versatile precursor. These sites allow for selective and sequential chemical modifications, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Sonogashira), and transformations of the nitrile group.

The strategic placement of the halogen atoms influences the electronic properties of the pyridine ring, enabling regioselective reactions that are crucial for building complex molecular architectures. Consequently, this compound has emerged as a valuable starting material for the synthesis of novel compounds targeting a range of diseases.[3][4]

A Validated Synthetic Pathway: From Carboxylic Acid to Nitrile

While several synthetic routes to substituted pyridines exist, a highly reliable and scalable approach for preparing this compound proceeds from the corresponding carboxylic acid, 6-Bromo-2-chloronicotinic acid.[5] This two-step pathway involves the conversion of the carboxylic acid to a primary amide, followed by a classical dehydration reaction to yield the target nitrile. This method is favored for its high efficiency and the use of standard, well-understood organic transformations.

Rationale Behind the Synthetic Strategy

The conversion of a carboxylic acid to a nitrile via an amide intermediate is a cornerstone of organic synthesis.

-

Step 1: Amidation. The initial activation of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) creates a highly reactive electrophile. This intermediate readily reacts with ammonia to form the stable primary amide, 6-Bromo-2-chloronicotinamide. This two-stage, one-pot process is efficient and generally high-yielding.

-

Step 2: Dehydration. The subsequent removal of a water molecule from the primary amide is a critical dehydration step. Phosphorus oxychloride (POCl₃) is an excellent reagent for this transformation. It activates the amide oxygen, facilitating an elimination reaction that forms the carbon-nitrogen triple bond of the nitrile.[6]

Synthesis Workflow Diagram

Caption: Synthetic pathway from 6-Bromo-2-chloronicotinic acid.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 6-Bromo-2-chloronicotinamide

-

To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Bromo-2-chloronicotinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

Cool the resulting crude acid chloride in an ice bath (0-5 °C).

-

Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield crude 6-Bromo-2-chloronicotinamide.

Step 2: Synthesis of this compound

-

In a separate dry, round-bottom flask, place the crude 6-Bromo-2-chloronicotinamide (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask.[6]

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and quenching process.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution until the pH is ~7-8.

-

The product will precipitate out of the solution. If it separates as an oil, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

If a solid precipitates, collect it by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a solid.

Comprehensive Characterization and Analytical Validation

Confirming the identity, structure, and purity of the synthesized this compound is paramount. A multi-technique analytical approach ensures a self-validating system where the data from each method corroborates the others.

Characterization Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. Buy 6-Bromo-5-chloronicotinonitrile | 1256790-78-9 [smolecule.com]

- 3. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1060815-67-9|6-Bromo-2-chloronicotinic acid|BLD Pharm [bldpharm.com]

- 6. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and applications of 6-Bromo-2-chloronicotinonitrile. As a halogenated pyridine derivative, this compound is a highly valuable building block in medicinal chemistry and organic synthesis. Its unique electronic and structural features, including the presence of bromine, chlorine, and nitrile functional groups, make it a versatile scaffold for developing complex molecular architectures. This document details its known physical properties, offers a predictive analysis of its spectroscopic characteristics, outlines key synthetic applications, and provides standardized protocols for its characterization and safe handling. The insights herein are intended to support researchers in leveraging this compound's full potential in drug discovery and materials science.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound (CAS No. 1171919-79-1) is a substituted nicotinonitrile, a class of compounds recognized for its significance in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of three distinct functional groups—a bromo, a chloro, and a cyano group—on the pyridine ring imparts a unique reactivity profile. The electron-withdrawing nature of these substituents activates the pyridine ring for various chemical transformations, making it an ideal intermediate for synthesizing more complex molecules.[1]

In the realm of drug development, this compound is particularly valuable as a fragment in Fragment-Based Drug Discovery (FBDD). Its small size, chemical stability, and capacity for halogen bonding allow it to serve as a starting point for developing potent and selective modulators of biological targets, including kinases and G-protein coupled receptors.[1] Understanding its fundamental physicochemical properties is therefore a critical prerequisite for its effective application in any research or development context.

Molecular and Physical Characteristics

The core identity and physical properties of this compound are summarized below. It is crucial to note that while some properties have been determined experimentally, others are derived from computational predictions and should be treated as such until validated empirically.

| Property | Value | Source |

| CAS Number | 1171919-79-1 | [3][4] |

| Molecular Formula | C₆H₂BrClN₂ | [3][4] |

| Molecular Weight | 217.45 g/mol | [3][4] |

| IUPAC Name | 6-bromo-2-chloropyridine-3-carbonitrile | [4] |

| Boiling Point | 307.0 ± 37.0 °C (Predicted) | [4] |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [4] |

| Lipophilicity (XLogP3) | 2.6 | [4] |

| Topological Polar Surface Area | 36.7 Ų | [4] |

Spectroscopic Profile: A Predictive Analysis

Definitive experimental spectra for this compound are not widely published. However, based on its molecular structure, a detailed predictive analysis can guide its identification and characterization.

Mass Spectrometry (MS)

The most telling feature in the mass spectrum of this compound is its unique isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a cluster of peaks. The primary peaks would be expected at m/z values corresponding to [C₆H₂⁷⁹Br³⁵ClN₂]⁺, [C₆H₂⁸¹Br³⁵ClN₂]⁺, [C₆H₂⁷⁹Br³⁷ClN₂]⁺, and [C₆H₂⁸¹Br³⁷ClN₂]⁺. This complex and predictable pattern provides a high-confidence confirmation of the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations of its key functional groups. The presence of a sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[5] The aromatic pyridine ring will exhibit C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Carbon-halogen stretches are expected in the fingerprint region, with the C-Cl stretch typically appearing around 700-800 cm⁻¹ and the C-Br stretch at lower wavenumbers, generally between 500-650 cm⁻¹ .[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The structure contains two aromatic protons on the pyridine ring. These would appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be significantly downfield (expected in the δ 7.5-8.5 ppm range) due to the deshielding effects of the electronegative halogen and nitrile substituents.

-

¹³C NMR: Six distinct signals are expected, one for each carbon atom. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The remaining five carbons of the pyridine ring would have chemical shifts determined by their substitution pattern, with carbons directly attached to the halogens showing characteristic shifts.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its engineered reactivity, allowing for selective functionalization at multiple sites.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes both the chloro and bromo substituents susceptible to displacement by nucleophiles. The relative reactivity of the C-Cl versus the C-Br bond can often be controlled by reaction conditions, enabling sequential substitutions. This pathway is fundamental for introducing amines, alkoxides, and other key functional groups.[1]

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an excellent handle for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for elaborating the core scaffold into more complex drug-like molecules. For instance, it is a key reaction in the synthesis of certain PARP inhibitors.[1]

-

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, engaging in non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of biological targets such as kinases. This interaction can significantly enhance binding affinity and selectivity, a principle actively exploited in rational drug design.[1]

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic protocols.

Protocol for Melting Point Determination

-

Rationale: The melting point is a primary indicator of sample purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Load a small, finely powdered amount of the sample into a capillary tube, tapping gently to create a packed column of 2-3 mm.

-

Place the capillary tube in the apparatus.

-

Heat rapidly to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting "point" is reported as this range.

-

Protocol for Solubility Assessment

-

Rationale: Understanding a compound's solubility in various media is critical for designing reaction conditions, purification methods, and formulations for biological assays.

-

Methodology:

-

Prepare a set of standard solvents representing a range of polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

To a small vial, add a pre-weighed amount of the compound (e.g., 1 mg).

-

Add the first solvent dropwise (e.g., 100 µL increments), vortexing or sonicating for 30 seconds after each addition.

-

Visually inspect for complete dissolution.

-

Continue adding solvent until the compound dissolves or a maximum volume is reached (e.g., 1 mL).

-

Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., >10 mg/mL, <1 mg/mL).

-

General Workflow for Spectroscopic Characterization

The confirmation of a compound's identity and purity requires a multi-faceted spectroscopic approach. The logical workflow below illustrates a standard procedure.

Caption: Workflow for Spectroscopic Characterization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related halogenated aromatic compounds suggest it should be handled with significant caution.[6]

-

Hazard Identification: Assumed to be highly toxic. The probable GHS hazard statements include:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a lab coat and appropriate protective clothing.[6]

-

-

Handling:

-

Storage:

Conclusion

This compound is a potent chemical intermediate whose value is defined by its structural and electronic properties. Its multifunctionality provides a robust platform for synthetic chemists to build molecular diversity, while its characteristics make it an attractive fragment for developing novel therapeutics. A thorough understanding of its physicochemical properties, coupled with rigorous adherence to safety protocols, is essential for harnessing its full potential in scientific innovation.

References

-

Guseinov, G. M., et al. (2024). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

PubChem (n.d.). 6-Bromo-2-chloronicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Gomha, S. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules. Retrieved from [Link]

-

Organic Syntheses (n.d.). Nicotinonitrile. Organic Syntheses. Retrieved from [Link]

-

Zhao, Y., et al. (2012). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Analytical Chemistry. Retrieved from [Link]

-

SpectraBase (n.d.). 6-Bromo-2-chloroquinoline. Wiley. Retrieved from [Link]

-

PubChem (n.d.). 5-Bromo-2-chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem (n.d.). 2-Chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences (n.d.). 2-Bromo-6-chloronicotinonitrile. Lead Sciences. Retrieved from [Link]

-

Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry (n.d.). Infrared Spectroscopy. MSU. Retrieved from [Link]

-

PubChemLite (n.d.). 6-bromo-5-chloronicotinonitrile (C6H2BrClN2). PubChemLite. Retrieved from [Link]

-

PubChemLite (n.d.). 5-bromo-2-chloronicotinonitrile (C6H2BrClN2). PubChemLite. Retrieved from [Link]

-

Chemsrc (n.d.). 6-Bromo-5-chloronicotinonitrile. Chemsrc. Retrieved from [Link]

-

Appretech Scientific Limited (n.d.). 2-bromo-6-chloronicotinonitrile. Appretech. Retrieved from [Link]

-

PubChem (n.d.). 3-Bromo-6-chloropyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART (n.d.). 2- Amino-3,5 -dibromo4-MethylPyridine. IndiaMART. Retrieved from [Link]

Sources

The Strategic Utility of 6-Bromo-2-chloronicotinonitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a versatile building block, offering multiple points for chemical modification and favorable interactions with biological targets. The strategic introduction of halogen substituents onto this scaffold, as seen in 6-Bromo-2-chloronicotinonitrile (CAS Number: 1171919-79-1), creates a highly valuable and reactive intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of novel therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 1171919-79-1 |

| Molecular Formula | C₆H₂BrClN₂ |

| Molecular Weight | 217.45 g/mol |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 307.0 ± 37.0 °C at 760 mmHg |

| Density (Predicted) | 1.85 ± 0.1 g/cm³ |

Synthesis of this compound: A Plausible Approach

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the public domain, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of related dihalogenated pyridines. A common strategy involves the selective halogenation of a suitable nicotinonitrile precursor. For instance, a synthetic pathway could commence with the commercially available 2-chloronicotinonitrile.

A potential synthetic workflow is outlined below:

Exemplary Synthetic Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-chloronicotinonitrile in a suitable solvent such as concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, typically between 0 and 25 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated to facilitate the electrophilic bromination at the C-6 position, which is activated by the ring nitrogen.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with an aqueous solution of a reducing agent (e.g., sodium bisulfite) and then neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization.

The Reactivity Landscape: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C-2 and C-6). Furthermore, both the C-Br and C-Cl bonds are amenable to transition metal-catalyzed cross-coupling reactions, with the site of reaction often being controllable through careful selection of reaction conditions.

Site-Selective Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of this compound, the key challenge and opportunity lie in achieving site-selectivity. Generally, in dihalopyridines, the halogen at the most electron-deficient position is more susceptible to oxidative addition to the palladium catalyst. In this case, both the 2- and 6-positions are activated by the adjacent nitrogen atom. However, subtle electronic and steric factors, as well as the choice of catalyst and reaction conditions, can influence which halogen reacts preferentially.

Published research on related 2,6-dihalopyridines indicates that the reactivity order is often influenced by the nature of the substituents and the specific catalytic system employed.[2][3] In many instances, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

A prime example of the utility of this compound in medicinal chemistry is its use in the synthesis of delta-opioid receptor modulators, as described in a patent from Trevena, Inc.[4] In this work, the compound is subjected to a Suzuki-Miyaura coupling reaction, demonstrating its role as a key building block.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from the patent literature and illustrates a typical procedure for the Suzuki-Miyaura coupling of this compound.[4]

-

Reagents and Solvent: In a reaction vessel, this compound, the desired arylboronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, typically 2-3 equivalents) are combined. A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

-

Reaction Conditions: The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. The vessel is then sealed and heated to a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours, with the reaction progress monitored by an appropriate technique such as TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 6-aryl-2-chloronicotinonitrile.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Strategy

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-2 position is particularly activated towards displacement by nucleophiles. This provides a complementary synthetic route to introduce a variety of substituents, including amines, alcohols, and thiols, at this position.

The general preference for SNAr at the C-2 or C-6 position of pyridines is well-documented.[5] This reactivity allows for a sequential functionalization strategy where a Suzuki-Miyaura coupling is first performed at the C-6 position, followed by an SNAr at the C-2 position, or vice versa.

Applications in Drug Discovery: A Key Building Block for Novel Therapeutics

The true value of this compound is realized in its application as a key intermediate in the synthesis of complex molecules with therapeutic potential. Its ability to undergo site-selective functionalization makes it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization.

As previously mentioned, a notable application is in the development of delta-opioid receptor modulators.[4] The delta-opioid receptor is a G-protein coupled receptor that is a target for the treatment of pain and other neurological disorders. The synthesis of potent and selective modulators of this receptor is an active area of research, and the use of versatile building blocks like this compound is crucial for the rapid exploration of the chemical space around a given pharmacophore.

Conclusion: A Powerful Tool for the Medicinal Chemist

This compound is a strategically important building block in medicinal chemistry. Its dihalogenated nicotinonitrile core provides two distinct reactive handles that can be selectively functionalized through a variety of modern synthetic methods, most notably Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This allows for the efficient and controlled synthesis of complex, highly substituted pyridine derivatives, which are prevalent in a wide range of biologically active compounds. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile and reactive intermediates in the drug discovery process is set to expand even further.

References

-

Journal of advanced Biomedical and Pharmaceutical Sciences. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN112457311A - Preparation method of compound containing chloro-bromo-pyrrole-pyrimidone structure.

- Google Patents. (n.d.). US-11465980-B2 - 6-membered aza-heterocyclic containing delta-opioid receptor modulating compounds, methods of using and making the same.

-

Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846–6859. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS catalysis, 12(15), 9456–9468. [Link]

-

YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 4. 1256833-80-3|2-Bromo-6-chloronicotinonitrile|BLD Pharm [bldpharm.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2-chloronicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 6-Bromo-2-chloronicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of direct experimental spectra, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with data from analogous structures, we present a robust framework for the spectral analysis of this compound. This guide details standardized protocols for data acquisition and offers in-depth interpretations of the predicted spectra, elucidating the structural features of this compound.

Introduction

This compound, with the chemical formula C₆H₂BrClN₂, is a halogenated pyridine derivative featuring a nitrile functional group. Its structural complexity and the presence of multiple electronegative atoms give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions. This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule, providing both the theoretical underpinnings and practical guidance for its characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for spectral interpretation. The pyridine ring is numbered starting from the nitrogen atom, as depicted below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents (bromo, chloro, and cyano groups).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.2 | Doublet (d) | ~ 2.0 - 3.0 |

| H-5 | ~ 8.2 - 8.6 | Doublet (d) | ~ 2.0 - 3.0 |

Interpretation and Rationale:

-

Chemical Shifts: The protons on the pyridine ring are deshielded and appear at a lower field (higher ppm) compared to benzene protons. The electron-withdrawing nature of the nitrogen atom, two halogen atoms, and the nitrile group all contribute to this deshielding. The H-5 proton is expected to be further downfield than H-4 due to the influence of the adjacent bromine atom.

-

Multiplicity: The two protons, H-4 and H-5, are ortho to each other and are expected to exhibit coupling, resulting in a doublet for each signal. The coupling constant (J) is anticipated to be small, which is typical for four-bond coupling in pyridine rings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. We predict six distinct signals for the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 150 - 155 |

| C-3 | ~ 110 - 115 |

| C-4 | ~ 140 - 145 |

| C-5 | ~ 130 - 135 |

| C-6 | ~ 125 - 130 |

| C≡N | ~ 115 - 120 |

Interpretation and Rationale:

-

C-2 and C-6: These carbons are directly attached to the electronegative chlorine and bromine atoms, respectively, and are also adjacent to the ring nitrogen. This will cause their signals to appear significantly downfield.

-

C-3: The carbon attached to the nitrile group will have its chemical shift influenced by the triple bond and the adjacent chloro and C-4 carbons.

-

C-4 and C-5: These are the carbons bonded to hydrogen atoms. Their chemical shifts are in the typical aromatic region for pyridines, with C-4 being more deshielded due to its proximity to the nitrogen and the electron-withdrawing nitrile group.

-

C≡N: The nitrile carbon typically appears in the 115-120 ppm range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent can slightly affect the chemical shifts.[3][4][5][6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[8]

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the nitrile group, the aromatic ring, and the carbon-halogen bonds.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | ~ 2220 - 2240 | Medium to Strong |

| C=C/C=N ring stretch | ~ 1550 - 1600 | Medium |

| C-H aromatic stretch | ~ 3000 - 3100 | Weak |

| C-Cl stretch | ~ 700 - 800 | Strong |

| C-Br stretch | ~ 500 - 600 | Strong |

Interpretation and Rationale:

-

C≡N Stretch: The nitrile group has a very characteristic and sharp absorption in the 2220-2240 cm⁻¹ region.[9][10][11] Its position can be slightly influenced by the electronic effects of the other substituents on the ring.

-

Aromatic Ring Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

-

C-H Aromatic Stretch: The stretching of the C-H bonds on the aromatic ring will result in weak absorptions above 3000 cm⁻¹.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum at lower wavenumbers.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Data Acquisition:

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[13]

-

Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean crystal should be recorded first and subtracted from the sample spectrum.[14][15]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for volatile organic compounds.[16][17][18]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound will show a characteristic molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 4: Predicted Molecular Ion Cluster

| Ion | m/z | Relative Abundance |

| [M]⁺ (C₆H₂⁷⁹Br³⁵ClN₂) | 216 | ~ 100% |

| [M+2]⁺ | 218 | ~ 130% |

| [M+4]⁺ | 220 | ~ 30% |

Interpretation and Rationale:

-

Isotopic Pattern: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopes will produce a characteristic M, M+2, and M+4 pattern in the molecular ion region.

-

Fragmentation: Upon electron ionization, the molecular ion can fragment. Common fragmentation pathways for halogenated pyridines may involve the loss of a halogen atom, the nitrile group, or cleavage of the pyridine ring.[19][20][21]

Caption: A simplified representation of potential fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile solid, a direct insertion probe can be used to introduce the sample into the ion source.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

Use a standard electron ionization energy of 70 eV.

-

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the outlined experimental protocols, offer a comprehensive framework for the characterization of this important chemical compound. While these predictions are based on sound scientific principles and data from similar molecules, experimental verification is essential for definitive structural confirmation. This guide serves as a valuable resource for researchers to anticipate, acquire, and interpret the spectroscopic data of this compound, thereby facilitating its use in research and development.

References

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Laali, K. K., & L. B. (2000). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. The Journal of Organic Chemistry, 65(22), 7374–7379.

- P. E. Hansen, S. Bolvig, & T. K. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Magnetic Resonance in Chemistry, 35(7), 520-525.

- Navarro, V. A., & M. A. (1995). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved from [Link]

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

- Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Hoffman, R. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 75(9), 3213-3214.

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001944). Retrieved from [Link]

-

Shimadzu. (n.d.). EI (Electron Impact). Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

- American Chemical Society. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

- Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Chemistry Connected.

- American Chemical Society. (n.d.).

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

- Semantic Scholar. (n.d.).

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

- Semantic Scholar. (n.d.).

- American Chemical Society. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

- MDPI. (n.d.).

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic.

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. Retrieved from [Link]

Sources

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. 4-Cyanopyridine(100-48-1) IR Spectrum [m.chemicalbook.com]

- 11. 3-Cyanopyridine(100-54-9) IR Spectrum [m.chemicalbook.com]

- 12. utm.mx [utm.mx]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rroij.com [rroij.com]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Structural Elucidation of 6-Bromo-2-chloronicotinonitrile: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-2-chloronicotinonitrile. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural verification is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying rationale for experimental design and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Structural Verification

This compound is a polysubstituted pyridine derivative. The unique electronic arrangement of the pyridine ring, modified by the strong inductive and/or mesomeric effects of chloro, bromo, and cyano substituents, makes it a versatile synthon for creating complex molecular architectures. However, these same electronic effects create a nuanced NMR spectrum that requires careful interpretation.

NMR spectroscopy is the gold-standard, non-destructive technique for the structural elucidation of small organic molecules in solution[1]. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework, confirm substituent positions, and ensure sample purity. This guide explains the causality behind the observed spectral patterns, transforming routine data acquisition into a robust, self-validating system of analysis.

Molecular Structure and Predictive Analysis

To interpret the NMR spectra of this compound, we must first consider the electronic influence of each component on the pyridine ring.

Caption: Molecular structure of this compound.

-

Pyridine Ring: The nitrogen atom is highly electronegative, leading to a general deshielding of all ring protons and carbons compared to benzene[2]. The carbons adjacent to the nitrogen (C2, C6) are the most deshielded[2].

-

Chloro Group (C2): The chlorine atom is strongly electronegative and withdraws electron density via the inductive effect. This deshields nearby nuclei, causing their signals to shift downfield (to a higher ppm value)[3].

-

Bromo Group (C6): Bromine also exerts an inductive electron-withdrawing effect, though typically slightly weaker than chlorine[4]. Its presence further deshields adjacent nuclei[5].

-

Nitrile Group (C3): The cyano group is a potent electron-withdrawing group through both induction and resonance. It significantly deshields ortho (C2, C4) and para (C6) positions[6]. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range[7].

Based on this, we anticipate two distinct signals in the ¹H NMR spectrum for the protons at the C4 and C5 positions, and six unique signals in the ¹³C NMR spectrum.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Caption: Standard workflow for NMR-based structural elucidation.

Sample Preparation

A high-quality sample is essential for acquiring a high-quality spectrum[8].

-

Weighing: Accurately weigh 15-25 mg of this compound. This amount is sufficient for both ¹H and subsequent ¹³C experiments, which require more material due to the low natural abundance of the ¹³C isotope[9].

-

Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small, non-polar to moderately polar organic molecules due to its excellent dissolving power and relatively clean spectral window[10]. The deuterium provides a lock signal for the spectrometer to maintain a stable magnetic field[11].

-

Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add the solvent and gently vortex or agitate until the solid is fully dissolved. Ensure no particulate matter remains, as this will degrade spectral quality[12]. The final sample height should be at least 4 cm to ensure it is within the detection region of the NMR probe[13].

NMR Instrument Parameters

These parameters are based on a standard 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time (AQ): ~3.0 seconds. This is sufficient for the signals of small molecules to decay, ensuring good resolution[14].

-

Relaxation Delay (D1): 2.0 seconds. A delay to allow protons to return to thermal equilibrium before the next pulse.

-

Number of Scans (NS): 16. This is generally adequate to achieve an excellent signal-to-noise ratio (S/N) for a sample of this concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum by collapsing all carbon signals into singlets.

-

Spectral Width: 0 to 220 ppm. This range covers all expected carbon environments in organic molecules.

-

Number of Scans (NS): 1024. A higher number of scans is required to compensate for the low 1.1% natural abundance of ¹³C and its lower gyromagnetic ratio[15].

-

DEPT-135 (Optional but Recommended): A Distortionless Enhancement by Polarization Transfer experiment can be run to differentiate carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (including C=O, C≡N, and other C's with no attached protons) are absent. This is invaluable for confirming assignments.

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to H4 and H5.

-

H4 Signal: This proton is ortho to the strongly electron-withdrawing nitrile group and meta to the two halogens. The powerful deshielding effect of the ortho-nitrile group is predicted to shift this proton significantly downfield.

-

H5 Signal: This proton is ortho to the bromine at C6 and meta to the chlorine and nitrile groups. It will be deshielded, but likely to a lesser extent than H4.

-

Coupling: H4 and H5 are adjacent on the aromatic ring (ortho to each other). They will split each other's signal into a doublet. The magnitude of this splitting, the coupling constant (J), for ortho protons on a pyridine ring is typically in the range of 8-9 Hz.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H4 | 8.0 – 8.4 | Doublet (d) | ~8.5 | Strong deshielding from ortho nitrile group. |

| H5 | 7.7 – 8.1 | Doublet (d) | ~8.5 | Deshielding from ortho bromo group. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct singlets, one for each unique carbon atom in the molecule.

-

Carbons Bearing Halogens (C2, C6): These carbons are directly attached to electronegative atoms and are part of the electron-deficient pyridine ring. They are expected to be significantly downfield, likely in the 140-155 ppm region.

-

Carbons Bearing Protons (C4, C5): These CH carbons will appear in the typical aromatic region, with their specific shifts influenced by the combined effects of all substituents. A DEPT-135 experiment would confirm their identity as CH groups (positive signals).

-

Quaternary Carbons (C3, C-CN): C3, the carbon bearing the nitrile group, is a quaternary carbon and will be shifted accordingly. The nitrile carbon (C-CN) has a highly characteristic chemical shift, typically appearing in the most upfield region of the aromatic carbons, around 115-120 ppm[7][16]. Both C3 and C-CN would be absent in a DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale for Assignment |

| C2 | 150 – 155 | Absent | Quaternary C attached to N and Cl (deshielded). |

| C6 | 142 – 148 | Absent | Quaternary C attached to N and Br (deshielded). |

| C4 | 138 – 142 | Positive | CH carbon deshielded by ortho nitrile group. |

| C5 | 130 – 135 | Positive | CH carbon deshielded by ortho bromo group. |

| C3 | 118 – 124 | Absent | Quaternary C attached to nitrile group. |

| C-CN | 115 – 118 | Absent | Characteristic shift for a nitrile carbon. |

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous confirmation of the structure of this compound. The predicted chemical shifts, multiplicities, and coupling constants, derived from established principles of substituent effects on aromatic systems, create a verifiable spectral fingerprint. By following the detailed experimental protocol and applying the interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

- Pugmire, R. J., & Grant, D. M. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21948269, 5-Bromo-2-chloronicotinonitrile. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

- Dona, A. C., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(11), 1066.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1555.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Wang, T., et al. (2022).

-

University of Ottawa. (n.d.). (Cl) Chlorine NMR. Retrieved from [Link]

- Poggetto, G. D., et al. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51, 1-38.

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

- Yamasaki, A., & Yajima, F. (1970). Chlorine‐35 NMR Study of the Shifts and Line Shapes of Some Liquid Inorganic Chlorides. The Journal of Chemical Physics, 53(1), 403-408.

- Smith, A. B., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Organic letters, 11(17), 3806–3809.

-

ResearchGate. (n.d.). 1H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... Retrieved from [Link]

- Bridgeman, A. J., et al. (1972). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 240-244.

- Pretsch, E., et al. (1993). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 33(1), 52-57.

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 45(10), 845-853.

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

- Sugiura, M., et al. (1981). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. Chemical and Pharmaceutical Bulletin, 29(6), 1571-1579.

- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Magnetic Resonance in Chemistry, 36(S1), S23-S33.

-

Chemistry Stack Exchange. (2019). Why does the nitrile carbon experience more shielding than a carbonyl carbon in CNMR?. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

- Chakraborty, S., & Dey, B. K. (2022). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Analytical Chemistry, 94(13), 5436–5444.

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

- Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 534-543.

-

University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]

- de Oliveira, P. F., et al. (2025).

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. testbook.com [testbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. labs.chem.byu.edu [labs.chem.byu.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. organomation.com [organomation.com]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. chemconnections.org [chemconnections.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

Mass Spectrometry of 6-Bromo-2-chloronicotinonitrile: An In-depth Technical Guide

Introduction

In the landscape of contemporary pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-2-chloronicotinonitrile, a halogenated heterocyclic compound, represents a class of molecules with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring bromine, chlorine, and a nitrile group on a pyridine core, presents a distinct analytical challenge. Mass spectrometry, a cornerstone of modern analytical chemistry, offers unparalleled sensitivity and structural insight, making it an indispensable tool for the comprehensive characterization of such molecules.

This technical guide provides a detailed exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings and practical considerations for its analysis, moving beyond a simple recitation of methods to explain the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage mass spectrometry for the robust characterization of complex halogenated compounds.

Molecular Structure and Isotopic Considerations

The foundational step in any mass spectrometric analysis is a thorough understanding of the analyte's chemical structure and isotopic composition. This compound possesses the molecular formula C₆H₂BrClN₂ and a monoisotopic mass of approximately 215.9090 amu.

The presence of both bromine and chlorine atoms imparts a highly characteristic isotopic signature to the molecular ion cluster in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively), resulting in a pair of peaks (M and M+2) of roughly equal intensity.[1][2] Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This gives rise to an M and M+2 peak pattern with an intensity ratio of roughly 3:1.[1]

When both halogens are present, as in this compound, the resulting isotopic pattern is a convolution of these individual signatures. This leads to a distinctive cluster of peaks in the molecular ion region, providing a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule. The expected isotopic distribution for the molecular ion of this compound is summarized in the table below.

| Ion | Isotopes | Theoretical m/z | Relative Abundance (%) |

| [M]⁺ | C₆H₂⁷⁹Br³⁵ClN₂ | 215.9090 | 100.0 |

| [M+2]⁺ | C₆H₂⁸¹Br³⁵ClN₂ / C₆H₂⁷⁹Br³⁷ClN₂ | 217.9070 | 130.3 |

| [M+4]⁺ | C₆H₂⁸¹Br³⁷ClN₂ | 219.9040 | 32.0 |

This table presents the predicted isotopic pattern for the molecular ion, which serves as a key validation point in spectral interpretation.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization method is critical for obtaining high-quality mass spectra that are rich in structural information. The choice between "hard" and "soft" ionization techniques depends on the analytical goal: confirming molecular weight or elucidating structural details through fragmentation.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules.[3] Given the presence of the nitrogen atom in the pyridine ring and the nitrile group, this compound can be readily protonated to form a pseudomolecular ion, [M+H]⁺. ESI is the preferred method when the primary objective is to unequivocally determine the molecular weight of the compound and to confirm its elemental composition through the characteristic isotopic pattern. The low-energy nature of ESI typically results in minimal fragmentation, yielding a clean spectrum dominated by the molecular ion cluster.

Electron Impact (EI): Unveiling the Structure Through Fragmentation

Electron impact (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4] This energetic process not only ionizes the molecule to form a molecular ion (M⁺˙) but also induces extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing invaluable information about the compound's structure and connectivity. While the molecular ion may be less abundant or even absent in EI spectra of some compounds, the rich fragmentation data is essential for detailed structural elucidation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: For ESI, dissolve the sample (0.1-1 mg/mL) in a solvent system compatible with mass spectrometry, such as a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of formic acid (0.1%) to promote protonation. For direct-infusion EI, a volatile solvent like dichloromethane or methanol is suitable.

-

Internal Standard: For quantitative studies, the inclusion of an appropriate internal standard with a similar chemical structure but a different mass is crucial for accurate and reproducible measurements.

-

Calibration: Prior to analysis, the mass spectrometer must be calibrated using a standard calibration mixture to ensure high mass accuracy.

Mass Spectrometer Parameters

For ESI-MS:

-

Ionization Mode: Positive ion mode is recommended to detect the [M+H]⁺ ion.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas Pressure: Adjusted to ensure a stable spray (e.g., 30-40 psi).

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively without causing thermal degradation (e.g., 8-10 L/min at 300-350 °C).

For EI-MS (coupled with Gas Chromatography - GC):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for the separation of this type of compound.

-

Injection Mode: Split or splitless injection depending on the sample concentration.

-

Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure good chromatographic separation.

-

Ion Source Temperature: Typically 230 °C.

-

Electron Energy: 70 eV.

Fragmentation Analysis of this compound

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Proposed Fragmentation Pathways

The primary fragmentation events are likely to involve the loss of the halogen substituents and the nitrile group. The stability of the pyridine ring will influence the fragmentation, with cleavages that maintain the aromaticity of the ring being more favorable.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]

- 3. NIST Mass Spectrometry Data Center - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

"X-ray crystal structure of 6-Bromo-2-chloronicotinonitrile derivatives"

An In-depth Technical Guide to the X-ray Crystal Structure of 6-Bromo-2-chloronicotinonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This guide provides a comprehensive examination of the synthesis, crystallization, and X-ray structural analysis of this compound derivatives. Nicotinonitrile scaffolds, particularly those with halogen substituents, are of significant interest in medicinal chemistry due to their versatile biological activities. Understanding their precise three-dimensional structure is paramount for structure-based drug design and the development of novel therapeutics. This document details the causality behind experimental choices, from synthetic strategy to the nuances of single-crystal growth and crystallographic refinement. By elucidating the intramolecular and intermolecular forces that govern the solid-state architecture of these compounds, we provide a framework for the rational design of next-generation molecular entities.

The Strategic Importance of Halogenated Nicotinonitriles in Medicinal Chemistry

The nicotinonitrile framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of halogen atoms, such as bromine and chlorine, onto this scaffold profoundly influences its physicochemical and pharmacokinetic properties. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through specific interactions like halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic Lewis acid.

The title compound, this compound, serves as a versatile starting material for creating a diverse library of derivatives. X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule and the interactions governing its crystal packing. This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of molecules with enhanced potency and selectivity.

Synthesis and Derivatization Pathway

The synthesis of derivatives typically begins with the commercially available this compound. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position, which is more reactive than the bromine at the C6 position. This selective reactivity allows for the introduction of various functional groups.

A representative synthetic workflow is the reaction with substituted anilines to yield N-aryl-6-bromo-2-aminonicotinonitrile derivatives.

Experimental Protocol: Synthesis of an N-aryl Derivative

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted aniline (1.1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane.

-

Catalysis/Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq.), to act as a proton scavenger.

-

Reaction Condition: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The choice of a polar aprotic solvent helps to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without interfering with the nucleophile.

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure derivative.

The Art of Single-Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The success of crystallization depends on a delicate balance of kinetics and thermodynamics, and the ideal conditions are highly compound-specific.

Solvent Selection Rationale

The choice of solvent is critical. A good solvent system for crystallization should exhibit moderate solubility for the compound of interest—it should not be too soluble or too insoluble at a given temperature. A solvent screen using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane) is the first step.

Key Crystallization Techniques

-

Slow Evaporation: This is the most common technique. A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. Causality: The gradual increase in concentration allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.

-